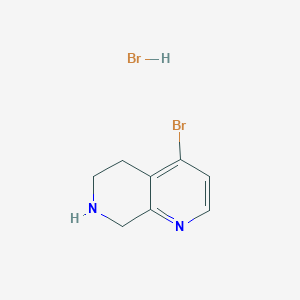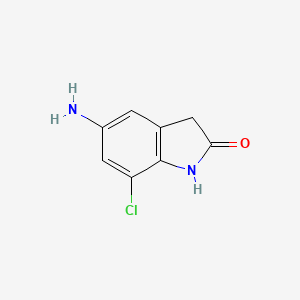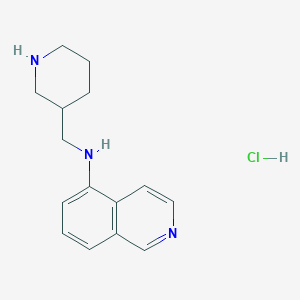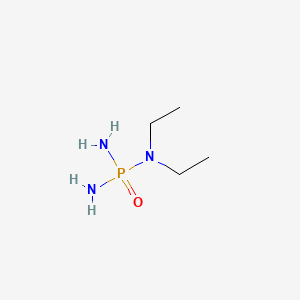
(5-Ethyl-2-hydroxyphenyl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Ethyl-2-hydroxyphenyl)(phenyl)methanone is an organic compound that belongs to the class of phenols It is characterized by the presence of a benzoyl group attached to the second carbon of the phenol ring and an ethyl group attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
(5-Ethyl-2-hydroxyphenyl)(phenyl)methanone can be synthesized through several methods. One common method involves the Schotten-Baumann reaction, where phenol reacts with benzoyl chloride in the presence of a base such as sodium hydroxide . The reaction typically proceeds under mild conditions, with the phenol being dissolved in an aqueous sodium hydroxide solution and benzoyl chloride being added slowly while maintaining the temperature at around 0-5°C to control the exothermic reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(5-Ethyl-2-hydroxyphenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
(5-Ethyl-2-hydroxyphenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s phenolic structure makes it a candidate for studying enzyme interactions and inhibition.
Industry: Used in the production of polymers and other materials due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (5-Ethyl-2-hydroxyphenyl)(phenyl)methanone involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with enzymes and other proteins, potentially inhibiting their activity. The benzoyl group can participate in hydrophobic interactions, further influencing the compound’s biological activity. These interactions can affect various biochemical pathways, making the compound useful in research and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-Benzoylphenol: Lacks the ethyl group, making it less hydrophobic.
4-Ethylphenol:
Benzophenone: Contains two benzoyl groups, significantly altering its chemical properties.
Uniqueness
(5-Ethyl-2-hydroxyphenyl)(phenyl)methanone is unique due to the presence of both a benzoyl and an ethyl group on the phenol ring. This combination of functional groups provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, and industry .
Properties
Molecular Formula |
C15H14O2 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(5-ethyl-2-hydroxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C15H14O2/c1-2-11-8-9-14(16)13(10-11)15(17)12-6-4-3-5-7-12/h3-10,16H,2H2,1H3 |
InChI Key |
FEFKJJOFHLOEGX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


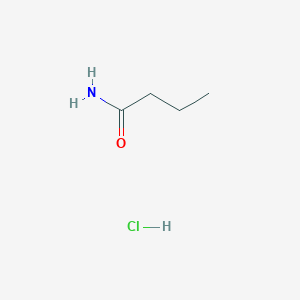

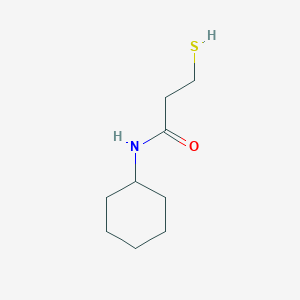
![8-CHLORO-3-(METHYLSULFANYL)IMIDAZO[1,5-A]PYRAZINE](/img/structure/B8689567.png)

![(9aS)-octahydro-1H-pyrido[1,2-a]pyrazine-1,4-dione](/img/structure/B8689586.png)
![[3-(2-Hydroxy-2-methylpropyl)phenyl]acetic acid](/img/structure/B8689589.png)
